

Physical and chemical properties of Methyl 5-chloro-2-nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 5-chloro-2-nitrobenzoate

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An In-Depth Technical Guide to **Methyl 5-chloro-2-nitrobenzoate**

Authored by: A Senior Application Scientist

Introduction

Methyl 5-chloro-2-nitrobenzoate is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a methyl ester, a chloro group, and a nitro group on a benzene ring, makes it a versatile and valuable intermediate. The specific positioning of these functional groups—particularly the ortho-nitro group relative to the ester and the meta-chloro group—imparts distinct reactivity that is strategically exploited in multi-step syntheses. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **Methyl 5-chloro-2-nitrobenzoate**, alongside practical insights into its synthesis, reactivity, and applications, with a focus on its pivotal role in pharmaceutical development. Notably, it serves as a key intermediate in the synthesis of the oral vasopressin V2-receptor antagonist, Tolvaptan[1].

Core Physicochemical and Structural Properties

Methyl 5-chloro-2-nitrobenzoate presents as a solid, ranging in color from white to pale yellow[2]. The structural arrangement of its electron-withdrawing groups (nitro and chloro) and the methyl ester moiety dictates its physical characteristics and solubility profile. The compound is generally soluble in organic solvents like methanol and chloroform, while exhibiting poor solubility in water[2][3].

Table 1: Summary of Physicochemical Properties

Property	Value	Source(s)
CAS Number	51282-49-6	[2]
Molecular Formula	C ₈ H ₆ ClNO ₄	
Molecular Weight	215.59 g/mol	
Appearance	White to light yellow/green crystalline powder/solid	[2]
Melting Point	48-52 °C	[2]
Boiling Point (Predicted)	306.2 ± 22.0 °C	[2]
Solubility	Soluble in Methanol, slightly soluble in Chloroform	[2]
EINECS Number	257-107-2	[2]

Spectroscopic Profile: A Structural Confirmation

The structural identity of **Methyl 5-chloro-2-nitrobenzoate** is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is characteristic of a 1,2,4-trisubstituted benzene ring. Three distinct signals in the aromatic region are expected. The proton ortho to the nitro group is typically the most deshielded. The methyl ester group will present as a sharp singlet, usually around 3.9 ppm[4].
 - ¹³C NMR: The carbon spectrum will show eight distinct signals: six for the aromatic carbons (four CH and two quaternary), one for the ester carbonyl carbon (around 165 ppm), and one for the methyl carbon (around 52 ppm)[4]. The carbons attached to the electron-withdrawing chloro and nitro groups will be significantly influenced.

- Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key absorption bands include:
 - Strong asymmetric and symmetric stretching vibrations for the nitro group (NO_2) typically found around 1530 cm^{-1} and 1350 cm^{-1} , respectively.
 - A strong carbonyl (C=O) stretching vibration from the ester group, expected around $1720\text{--}1740\text{ cm}^{-1}$.
 - C-O stretching for the ester group.
 - C-Cl stretching vibrations.
 - Aromatic C-H and C=C stretching vibrations.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M^+) at m/z 215. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion, with an $(\text{M}+2)^+$ peak approximately one-third the intensity of the M^+ peak[5]. Common fragmentation patterns may include the loss of the methoxy group ($-\text{OCH}_3$) or the nitro group ($-\text{NO}_2$).

Chemical Synthesis and Reactivity

The primary route for synthesizing **Methyl 5-chloro-2-nitrobenzoate** is through the esterification of its corresponding carboxylic acid, 5-chloro-2-nitrobenzoic acid. This precursor is readily available and serves as the common starting point[6][7].

Experimental Protocol: Fischer Esterification

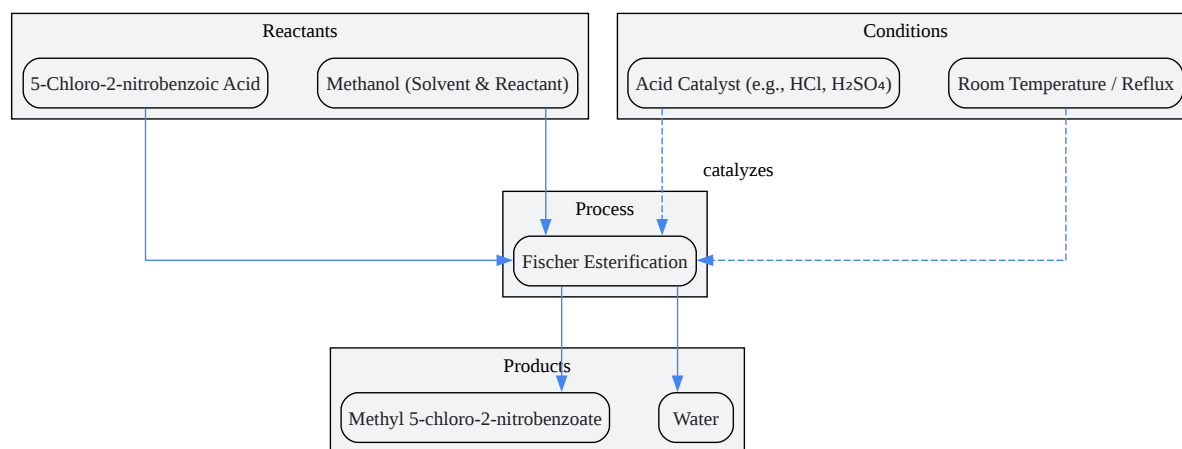
This protocol describes a standard laboratory synthesis via acid-catalyzed esterification.

Causality: The use of a strong acid catalyst (like gaseous HCl or sulfuric acid) is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it susceptible to nucleophilic attack by methanol. The reaction is an equilibrium process; using methanol as the solvent drives the reaction towards the product side according to Le Châtelier's principle.

Step-by-Step Methodology[8]:

- **Dissolution:** Dissolve 5-chloro-2-nitrobenzoic acid (1.0 equivalent) in anhydrous methanol, which acts as both the solvent and the reactant.
- **Catalysis:** Slowly bubble anhydrous hydrogen chloride (HCl) gas into the solution at room temperature for several hours, or alternatively, add a catalytic amount of concentrated sulfuric acid.
- **Reaction Monitoring:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
- **Work-up:** Pour the reaction mixture into cold water. The ester, being insoluble in water, will precipitate out as a solid.
- **Isolation and Purification:** Collect the solid product by vacuum filtration. Wash the crude product with water to remove any remaining acid and methanol. The product can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture to yield the final product with high purity.

Diagram 1: Synthesis Workflow via Esterification



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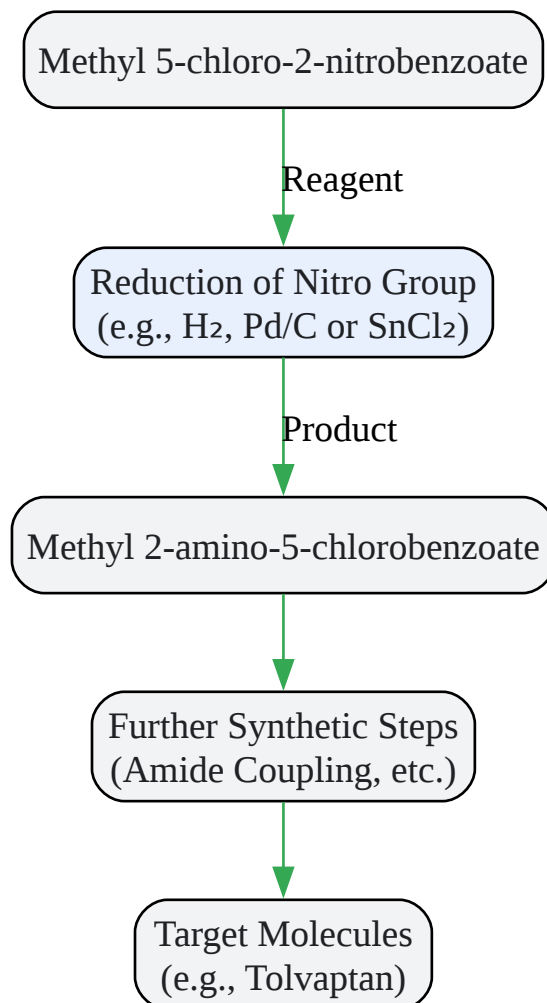
Caption: Workflow for the synthesis of **Methyl 5-chloro-2-nitrobenzoate**.

Reactivity and Role as a Synthetic Intermediate

The reactivity of **Methyl 5-chloro-2-nitrobenzoate** is governed by its three functional groups. The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (S_NAr), particularly at the ortho and para positions. The primary application of this compound is as a building block where the nitro group is reduced to an amine. This transformation is a critical step in many synthetic pathways.

For instance, in the synthesis of Tolvaptan, **Methyl 5-chloro-2-nitrobenzoate** is a key starting material^[1]. The synthesis involves the reduction of the nitro group to an amine, which then participates in subsequent amide bond formation reactions.

Diagram 2: Key Reaction Pathway



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Caption: Role as an intermediate via nitro group reduction.

Applications in Drug Discovery and Development

As a versatile chemical intermediate, **Methyl 5-chloro-2-nitrobenzoate** is primarily utilized in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active compounds[9]. Its structure is a valuable scaffold that can be elaborated into more complex molecular architectures.

- **Pharmaceutical Synthesis:** The most well-documented application is its role in the production of Tolvaptan, a selective vasopressin V2 receptor antagonist used to treat hyponatremia[1].

The transformation from **Methyl 5-chloro-2-nitrobenzoate** to the core aniline derivative is a foundational step in the overall synthesis.

- Agrochemicals and Material Science: While direct applications are less documented, related halogenated and nitrated benzoic acid derivatives are common building blocks in the agrochemical industry for creating herbicides and fungicides[10][11]. The electronic properties conferred by its substituents also suggest potential use as a precursor in material science for developing novel organic materials[10].

Safety, Handling, and Storage

Proper handling of **Methyl 5-chloro-2-nitrobenzoate** is crucial to ensure laboratory safety. It is classified as harmful if swallowed and can cause skin and eye irritation[12].

Table 2: GHS Hazard Information

Hazard	Classification	Precaution
Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H302: Harmful if swallowed	
Precautionary Statements	P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	[12][13]

- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat, is mandatory. A dust mask (type N95) should be used when handling the powder to avoid inhalation.
- Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area[2][12]. It is classified under storage class 11 for combustible solids.

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[12].

Conclusion

Methyl 5-chloro-2-nitrobenzoate is a chemical intermediate of significant utility, bridging basic chemical synthesis with advanced pharmaceutical manufacturing. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable building block for researchers and drug development professionals. A thorough understanding of its characteristics, particularly its spectroscopic profile and handling requirements, is essential for its safe and effective application in creating complex, high-value molecules.

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- To cite this document: BenchChem. [Physical and chemical properties of Methyl 5-chloro-2-nitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581401#physical-and-chemical-properties-of-methyl-5-chloro-2-nitrobenzoate]

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